![molecular formula C10H20N2 B1428084 N-[(piperidin-4-yl)methyl]cyclobutanamine CAS No. 1249193-85-8](/img/structure/B1428084.png)

N-[(piperidin-4-yl)methyl]cyclobutanamine

Übersicht

Beschreibung

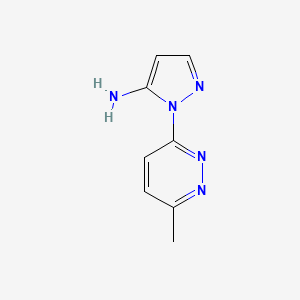

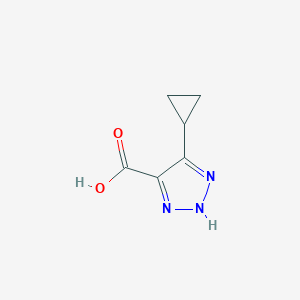

“N-[(piperidin-4-yl)methyl]cyclobutanamine” is a compound that contains a piperidine ring and a cyclobutane ring. Piperidine is a common structure in many pharmaceuticals and natural products, and it’s known for its basicity and ability to participate in various chemical reactions . Cyclobutane is a simple cycloalkane with four carbon atoms, known for its high ring strain.

Molecular Structure Analysis

The molecular structure of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would consist of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a cyclobutane ring (a four-membered carbon ring) via a methylene bridge (-CH2-). The exact 3D conformation would depend on the specific stereochemistry at the bridging carbon .Chemical Reactions Analysis

As a compound containing a piperidine ring, “N-[(piperidin-4-yl)methyl]cyclobutanamine” could potentially undergo a variety of chemical reactions. The nitrogen in the piperidine ring is basic and could therefore participate in acid-base reactions. The cyclobutane ring is known for its ring strain, which could potentially make it reactive in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would depend on its exact structure, including its stereochemistry. Some general properties can be predicted based on its structure. For example, as a compound containing a basic nitrogen, it would likely be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Selectivity and Multifunctional Agents in CNS Disorders

- 5-HT7 Receptor Antagonism : N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, including compounds related to N-[(piperidin-4-yl)methyl]cyclobutanamine, demonstrate potential as selective 5-HT7 receptor antagonists. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential in treating central nervous system (CNS) disorders (Canale et al., 2016).

Piperidinamide Derivatives from Piper peepuloides

- Structural Analysis : New piperidinamide dimers isolated from Piper peepuloides have been structurally characterized, which include compounds similar to N-[(piperidin-4-yl)methyl]cyclobutanamine. These findings contribute to understanding the chemical diversity and potential biological activities of these compounds (Sharma et al., 1999).

Synthesis of Alkoxy-Substituted Cyclobutanes

- Stereoselective Synthesis of Piperidines : Research on the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which can be precursors to N-[(piperidin-4-yl)methyl]cyclobutanamine, has shown that these compounds can be used in stereoselective synthesis of piperidines. This has implications for the efficient production of structurally complex and biologically relevant compounds (Moustafa & Pagenkopf, 2010).

Anti-Angiogenic and DNA Cleavage Studies

- Potential Anticancer Agents : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents (Kambappa et al., 2017).

Anticonvulsant Activity

- Potential in Seizure Management : Studies on compounds based on 2-piperidinecarboxylic acid, closely related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have demonstrated anticonvulsant activity in mouse models. This suggests their potential utility in managing seizures (Ho et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(piperidin-4-ylmethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQCFVFTXKLECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(piperidin-4-yl)methyl]cyclobutanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)

![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)

![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)

amino}butanoate](/img/structure/B1428012.png)

![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)

![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)